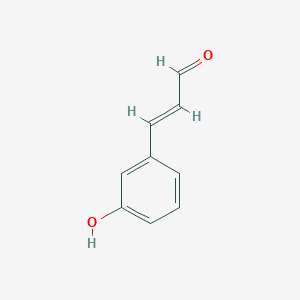

(2E)-3-(3-hydroxyphenyl)prop-2-enal

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H8O2 |

|---|---|

Molecular Weight |

148.16 g/mol |

IUPAC Name |

(E)-3-(3-hydroxyphenyl)prop-2-enal |

InChI |

InChI=1S/C9H8O2/c10-6-2-4-8-3-1-5-9(11)7-8/h1-7,11H/b4-2+ |

InChI Key |

DCHPWNOJPJRSEA-DUXPYHPUSA-N |

Isomeric SMILES |

C1=CC(=CC(=C1)O)/C=C/C=O |

Canonical SMILES |

C1=CC(=CC(=C1)O)C=CC=O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of (2E)-3-(3-hydroxyphenyl)prop-2-enal

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological significance of (2E)-3-(3-hydroxyphenyl)prop-2-enal, a member of the hydroxycinnamaldehyde class of compounds. This document details experimental protocols, presents key characterization data in a structured format, and explores the compound's interaction with cellular signaling pathways.

Synthesis of this compound

The synthesis of this compound can be effectively achieved through a Claisen-Schmidt condensation reaction. This well-established method involves the base-catalyzed reaction between an aldehyde or ketone with an aromatic carbonyl compound that lacks an α-hydrogen. In this case, 3-hydroxybenzaldehyde is reacted with acetaldehyde. An alternative, though less commonly detailed for this specific compound, is the Wittig reaction, which is a powerful method for alkene synthesis.

Claisen-Schmidt Condensation Protocol

This protocol is adapted from established procedures for the synthesis of chalcones and related α,β-unsaturated aldehydes.

Materials:

-

3-hydroxybenzaldehyde

-

Acetaldehyde

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Hydrochloric acid (HCl), dilute

-

Distilled water

-

Ethyl acetate

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, separatory funnel, etc.)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-hydroxybenzaldehyde (1 equivalent) in ethanol.

-

Cool the solution in an ice bath.

-

Slowly add an aqueous solution of sodium hydroxide (e.g., 10-20%) to the stirred solution.

-

To this basic solution, add acetaldehyde (1.1 equivalents) dropwise while maintaining the low temperature.

-

Allow the reaction mixture to stir at room temperature for a specified time (typically several hours to overnight), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, neutralize the reaction mixture with dilute hydrochloric acid until it reaches a pH of approximately 7.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Characterization Data

The structural confirmation of the synthesized this compound is achieved through various spectroscopic techniques. Below is a summary of expected and reported data for this compound and structurally similar molecules.

Table 1: Physicochemical Properties

| Property | Value |

| Molecular Formula | C₉H₈O₂[1] |

| Molecular Weight | 148.16 g/mol [1] |

| IUPAC Name | This compound[1] |

| Appearance | Expected to be a crystalline solid |

Table 2: Spectroscopic Data

| Technique | Expected/Reported Data |

| ¹H NMR | Expected signals for aromatic protons, vinylic protons, an aldehydic proton, and a hydroxyl proton. Chemical shifts and coupling constants will be characteristic of the trans configuration of the double bond. |

| ¹³C NMR | Expected signals for aromatic carbons, vinylic carbons, and a carbonyl carbon. |

| FTIR (cm⁻¹) | Expected characteristic peaks for O-H stretching (hydroxyl group), C=O stretching (aldehyde), C=C stretching (alkene), and C-H stretching (aromatic and vinylic). |

| Mass Spec. | Expected molecular ion peak (M⁺) corresponding to the molecular weight. |

Note: Specific spectral data for this compound is not widely published. The expected data is based on the analysis of structurally related chalcones and cinnamaldehydes.

Biological Activity and Signaling Pathways

Hydroxycinnamaldehydes have garnered significant interest in drug discovery due to their diverse biological activities. Research on structurally similar compounds, particularly 2'-hydroxycinnamaldehyde, provides insights into the potential mechanisms of action for this compound.

Anticancer Activity via STAT3 Inhibition

Studies on 2'-hydroxycinnamaldehyde have demonstrated its ability to inhibit the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, which is often constitutively active in cancer cells and plays a crucial role in cell proliferation and survival.[2][3] The proposed mechanism involves the generation of Reactive Oxygen Species (ROS), leading to the inhibition of STAT3 phosphorylation and dimerization, thereby preventing its translocation to the nucleus and subsequent transcription of target genes involved in cell cycle progression and apoptosis.

References

- 1. This compound | C9H8O2 | CID 6538957 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2′‐Hydroxycinnamaldehyde inhibits proliferation and induces apoptosis via signal transducer and activator of transcription 3 inactivation and reactive oxygen species generation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2'-Hydroxycinnamaldehyde inhibits proliferation and induces apoptosis via signal transducer and activator of transcription 3 inactivation and reactive oxygen species generation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Physicochemical Properties of (2E)-3-(3-hydroxyphenyl)prop-2-enal

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2E)-3-(3-hydroxyphenyl)prop-2-enal, a derivative of cinnamaldehyde, belongs to the class of phenylpropanoids. These compounds, characterized by a C6-C3 skeleton, are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. The presence of a hydroxyl group on the phenyl ring, an α,β-unsaturated aldehyde moiety, and the trans configuration of the double bond are key structural features that dictate its physicochemical properties and biological interactions. This guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for their determination, and insights into its potential biological relevance through the lens of related isomers.

Physicochemical Properties

The physicochemical properties of a compound are fundamental to understanding its behavior in both chemical and biological systems. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, which are critical parameters in drug development.

Chemical Structure and Identifiers

-

IUPAC Name: this compound

-

Synonyms: 3-Hydroxycinnamaldehyde, m-Hydroxycinnamaldehyde

-

Molecular Formula: C₉H₈O₂[1]

-

Molecular Weight: 148.16 g/mol [1]

-

Canonical SMILES: C1=CC(=CC=C1C=CC=O)O[1]

-

InChI: InChI=1S/C9H8O2/c10-6-2-4-8-3-1-5-9(11)7-8/h1-7,11H/b4-2+[1]

-

InChIKey: DCHPWNOJPJRSEA-DUXPYHPUSA-N[1]

-

CAS Number: 26231-89-0[2]

Tabulated Physicochemical Data

Quantitative data for this compound is summarized below. It is important to note that while some experimental data for related isomers is available, specific experimental values for the meta-isomer are not widely reported. Therefore, computed values and data from isomeric compounds are provided for reference.

| Property | Value | Source/Method | Notes |

| Molecular Weight | 148.16 g/mol | PubChem (Computed)[1] | |

| XLogP3 | 1.7 | PubChem (Computed)[1] | A measure of lipophilicity. |

| Hydrogen Bond Donor Count | 1 | PubChem (Computed)[1] | |

| Hydrogen Bond Acceptor Count | 2 | PubChem (Computed)[1] | |

| Rotatable Bond Count | 2 | PubChem (Computed)[1] | |

| Melting Point | Not available | Experimental data for the ortho-isomer is 131-132 °C[3] and for the para-isomer is 140 °C.[4] | |

| Boiling Point | Not available | ||

| Solubility | Sparingly soluble in water, soluble in organic solvents. | General property of cinnamaldehyde derivatives.[5][6] | Quantitative data not available. |

| pKa | Not available | The pKa of the phenolic hydroxyl group is expected to be in the range of other phenols. |

Experimental Protocols

This section details the methodologies for the synthesis and determination of the key physicochemical properties of this compound.

Synthesis via Claisen-Schmidt Condensation

This compound can be synthesized via a Claisen-Schmidt condensation reaction between 3-hydroxybenzaldehyde and acetaldehyde in the presence of a base catalyst.[7][8][9][10]

Materials:

-

3-hydroxybenzaldehyde

-

Acetaldehyde

-

Sodium hydroxide (NaOH) or other suitable base

-

Ethanol (or another suitable solvent)

-

Hydrochloric acid (HCl) for neutralization

-

Distilled water

-

Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)

-

Magnetic stirrer and heating mantle

Procedure:

-

Dissolve 3-hydroxybenzaldehyde in ethanol in a round-bottom flask equipped with a magnetic stirrer.

-

Prepare a solution of sodium hydroxide in water and add it to the flask.

-

Cool the mixture in an ice bath.

-

Slowly add acetaldehyde to the reaction mixture with continuous stirring.

-

Allow the reaction to stir at room temperature for a specified time (e.g., 24 hours), monitoring the progress by thin-layer chromatography (TLC).

-

After the reaction is complete, neutralize the mixture with dilute hydrochloric acid until it reaches a pH of approximately 7.

-

The crude product may precipitate out of the solution. If so, collect the solid by filtration.

-

If the product does not precipitate, perform an extraction using an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

dot

Caption: General workflow for the synthesis of this compound.

Determination of Melting Point

The melting point is a crucial indicator of a compound's purity.[11][12][13][14]

Apparatus:

-

Melting point apparatus (e.g., DigiMelt or similar)[11]

-

Capillary tubes (sealed at one end)

Procedure:

-

Ensure the sample of this compound is completely dry and finely powdered.

-

Load a small amount of the sample into a capillary tube to a height of 2-3 mm.[1]

-

Compact the sample at the bottom of the tube by tapping it gently.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the sample rapidly to a temperature about 15-20°C below the expected melting point.

-

Then, decrease the heating rate to 1-2°C per minute to ensure accurate determination.

-

Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire solid has turned into a clear liquid (the end of melting). This range is the melting point of the compound.

Determination of Boiling Point

The boiling point is determined at the temperature where the vapor pressure of the liquid equals the atmospheric pressure.[2][15][16][17]

Apparatus:

-

Small test tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating source (e.g., Bunsen burner or hot plate)

Procedure:

-

Place a small amount of the liquid sample into the small test tube.

-

Invert a capillary tube (sealed end up) and place it inside the test tube containing the sample.

-

Attach the test tube to a thermometer.

-

Suspend the thermometer and test tube assembly in a Thiele tube filled with a high-boiling point liquid (e.g., mineral oil).

-

Gently heat the side arm of the Thiele tube.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

When a continuous and rapid stream of bubbles is observed, stop heating.

-

As the liquid cools, the bubbling will slow down and eventually stop. The temperature at which the liquid just begins to enter the capillary tube is the boiling point of the sample.

Determination of Solubility

A qualitative and semi-quantitative determination of solubility is essential for formulation and in vitro assay development.[18][19][20][21]

Materials:

-

This compound

-

A range of solvents (e.g., water, ethanol, methanol, DMSO, acetone)

-

Vortex mixer

-

Centrifuge

-

UV-Vis spectrophotometer or HPLC

Procedure (Shake-Flask Method):

-

Add an excess amount of the solid compound to a known volume of the solvent in a sealed vial.

-

Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After agitation, centrifuge the suspension to separate the undissolved solid.

-

Carefully remove an aliquot of the supernatant.

-

Dilute the supernatant with a suitable solvent and determine the concentration of the dissolved compound using a calibrated analytical method such as UV-Vis spectroscopy or HPLC.

-

The solubility is then calculated and expressed in units such as mg/mL or mol/L.

Determination of pKa by UV-Vis Spectroscopy

The pKa of the phenolic hydroxyl group can be determined by monitoring the change in UV-Vis absorbance as a function of pH.[3][22][23][24][25]

Apparatus and Materials:

-

UV-Vis spectrophotometer

-

pH meter

-

A series of buffer solutions with a range of known pH values (e.g., from pH 2 to 12)

-

Stock solution of this compound in a suitable solvent (e.g., methanol or ethanol)

-

Quartz cuvettes

Procedure:

-

Prepare a series of solutions of the compound at a constant concentration in the different buffer solutions.

-

Record the UV-Vis spectrum for each solution over a relevant wavelength range.

-

The phenolate form of the compound will have a different absorption spectrum compared to the protonated phenol form. Identify the wavelength of maximum absorbance for both the acidic and basic forms.

-

Plot the absorbance at a selected wavelength (where the difference between the two forms is maximal) against the pH of the buffer solutions.

-

The resulting data should fit a sigmoidal curve. The pKa is the pH value at the inflection point of this curve.

Biological Activity and Signaling Pathways

While specific studies on the biological activity of this compound are limited, research on its isomer, 2'-hydroxycinnamaldehyde (HCA), provides valuable insights into its potential mechanisms of action, particularly in the context of cancer therapy. HCA has been identified as an inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[26][27][28]

Inhibition of the STAT3 Signaling Pathway

The STAT3 signaling pathway is a critical regulator of cell proliferation, survival, and differentiation.[27][29][30][31][32] Its constitutive activation is a hallmark of many human cancers, making it an attractive target for anticancer drug development. HCA has been shown to directly bind to STAT3, inhibiting its phosphorylation, dimerization, and subsequent nuclear translocation.[26] This leads to the downregulation of STAT3 target genes involved in cell cycle progression and apoptosis, ultimately resulting in the suppression of tumor cell growth.[26]

dot

Caption: Proposed mechanism of STAT3 signaling inhibition by hydroxycinnamaldehyde isomers.

Experimental Workflow for Target Engagement

Several biochemical methods can be employed to confirm the direct binding and inhibition of a target protein like STAT3 by a small molecule.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 3. 3.3. Experimental pKa Determination [bio-protocol.org]

- 4. 4-Hydroxycinnamaldehyde | C9H8O2 | CID 641301 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-Hydroxybenzaldehyde CAS#: 100-83-4 [m.chemicalbook.com]

- 6. 100-83-4 CAS MSDS (3-Hydroxybenzaldehyde) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α′-bis-(Substituted-alkylidene)cycloalkanones - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

- 11. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 12. chem.ucalgary.ca [chem.ucalgary.ca]

- 13. westlab.com [westlab.com]

- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 15. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 16. phillysim.org [phillysim.org]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 19. lup.lub.lu.se [lup.lub.lu.se]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 24. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 25. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 26. 2′‐Hydroxycinnamaldehyde inhibits proliferation and induces apoptosis via signal transducer and activator of transcription 3 inactivation and reactive oxygen species generation - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Frontiers | Stat3 Signaling Pathway: A Future Therapeutic Target for Bone-Related Diseases [frontiersin.org]

- 28. 2'-Hydroxycinnamaldehyde inhibits proliferation and induces apoptosis via signal transducer and activator of transcription 3 inactivation and reactive oxygen species generation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 30. STAT3 Signaling Pathway in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 31. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 32. STAT3 gene: MedlinePlus Genetics [medlineplus.gov]

(2E)-3-(3-hydroxyphenyl)prop-2-enal: A Technical Guide on Biological Activity and Mechanism

Disclaimer: Direct experimental data on the biological activity of (2E)-3-(3-hydroxyphenyl)prop-2-enal is limited in publicly available scientific literature. This guide provides a comprehensive overview of the predicted biological activities and potential mechanisms of action based on extensive research on structurally related compounds, namely hydroxylated cinnamaldehyde derivatives and hydroxychalcones. The experimental protocols and quantitative data presented herein are derived from studies on these analogs and serve as a reference for future research on this compound.

Introduction

This compound, also known as 3-hydroxy-trans-cinnamaldehyde, is an aromatic aldehyde belonging to the phenylpropanoid class of organic compounds. Its chemical structure, characterized by a hydroxyl group at the meta position of the phenyl ring and an α,β-unsaturated aldehyde moiety, suggests a potential for a wide range of biological activities. Structurally, it is a hydroxylated derivative of cinnamaldehyde and can also be considered a simple chalcone analog. Research on these classes of compounds has revealed significant therapeutic potential, including antioxidant, anti-inflammatory, anticancer, neuroprotective, and antimicrobial properties. The presence and position of the hydroxyl group on the phenyl ring are known to be critical determinants of the biological efficacy of these molecules.

Predicted Biological Activities and Mechanisms of Action

Based on the structure-activity relationships established for hydroxylated cinnamaldehydes and hydroxychalcones, this compound is predicted to exhibit the following biological activities:

Antioxidant Activity

The phenolic hydroxyl group in this compound is expected to confer significant antioxidant properties. Phenolic compounds are well-known radical scavengers, donating a hydrogen atom from their hydroxyl group to neutralize free radicals and terminate oxidizing chain reactions. The resulting phenoxy radical is stabilized by resonance, delocalizing the unpaired electron over the aromatic ring.

Potential Mechanism: The antioxidant activity is likely mediated through direct radical scavenging of reactive oxygen species (ROS) and reactive nitrogen species (RNS). Additionally, it may enhance the endogenous antioxidant defense system by upregulating the expression of antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx) via activation of the Nrf2 signaling pathway.

Experimental Protocols for Evaluation:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This is a common and rapid spectrophotometric assay to assess antioxidant activity.

-

Protocol: A solution of the test compound at various concentrations is added to a methanolic solution of DPPH. The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes). The absorbance of the solution is then measured at a specific wavelength (typically 517 nm). The percentage of DPPH radical scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is then determined.

-

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay: This assay is applicable to both hydrophilic and lipophilic antioxidants.

-

Protocol: The ABTS radical cation (ABTS•+) is generated by reacting ABTS stock solution with potassium persulfate. The solution is left to stand in the dark at room temperature for 12-16 hours before use. The ABTS•+ solution is then diluted with a suitable solvent (e.g., ethanol) to an absorbance of 0.70 ± 0.02 at 734 nm. The test compound at various concentrations is added to the diluted ABTS•+ solution, and the absorbance is recorded after a set incubation time (e.g., 6 minutes). The percentage of inhibition is calculated similarly to the DPPH assay, and the IC50 value is determined.

-

Quantitative Data for Structurally Related Compounds:

| Compound | Assay | IC50 Value | Reference |

| Cinnamic Acid | DPPH | > 100 µg/mL | [1] |

| Methyl Cinnamate | DPPH | 85.3 µg/mL | [1] |

| Cinnamyl Alcohol | DPPH | 75.2 µg/mL | [1] |

| 2'-Hydroxy-3,4,5-trimethoxychalcone | DPPH | 2.26 µM | [2] |

| 2'-Hydroxy-3,4,5,3',4'-pentamethoxychalcone | DPPH | 1.10 µM | [2] |

Anti-inflammatory Activity

The anti-inflammatory potential of this compound is predicted based on the well-documented activities of hydroxychalcones and cinnamaldehyde derivatives. These compounds have been shown to inhibit key inflammatory mediators and signaling pathways.

Potential Mechanism: The anti-inflammatory effects are likely mediated through the inhibition of pro-inflammatory enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). This leads to a reduction in the production of prostaglandin E2 (PGE2) and nitric oxide (NO), respectively. Furthermore, it may suppress the activation of major inflammatory signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, thereby downregulating the expression of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1beta (IL-1β).[3][4][5]

Signaling Pathway Diagram:

Caption: Predicted anti-inflammatory mechanism via NF-κB pathway inhibition.

Experimental Protocols for Evaluation:

-

Nitric Oxide (NO) Production Assay in LPS-stimulated Macrophages: This assay measures the inhibitory effect of a compound on NO production in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

-

Protocol: RAW 264.7 cells are seeded in a 96-well plate and allowed to adhere. The cells are then pre-treated with various concentrations of the test compound for a specific duration (e.g., 1 hour) before being stimulated with LPS (e.g., 1 µg/mL) for 24 hours. The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm, and the percentage of NO inhibition is calculated.

-

-

Western Blot Analysis for iNOS and COX-2 Expression: This technique is used to determine the effect of the compound on the protein expression levels of key inflammatory enzymes.

-

Protocol: Cells are treated as described in the NO production assay. After treatment, the cells are lysed, and the total protein concentration is determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin). After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP). The protein bands are visualized using a chemiluminescence detection system.

-

Quantitative Data for Structurally Related Compounds:

| Compound | Cell Line | Target | IC50 Value | Reference |

| 2'-Hydroxy-4,4'-dimethoxychalcone | RAW 264.7 | TNF-α secretion | < 0.01 µM | [2] |

| 2'-Hydroxy-3,4,5-trimethoxychalcone | - | PGE2 production | Potent inhibition | [3] |

| 2',5'-Dialkoxychalcones | N9 microglia | NO formation | IC50 = 0.7 ± 0.06 µM (for compound 11) | [6] |

Anticancer Activity

Cinnamaldehyde and its derivatives have demonstrated promising anticancer properties against various cancer cell lines. The α,β-unsaturated aldehyde moiety is a key structural feature responsible for this activity, acting as a Michael acceptor that can react with nucleophilic groups in cellular macromolecules, such as proteins and nucleic acids.[7][8]

Potential Mechanism: The anticancer activity is likely multifaceted, involving the induction of apoptosis (programmed cell death) through the activation of caspases and modulation of the Bcl-2 family of proteins. It may also cause cell cycle arrest at different phases (e.g., G2/M phase), thereby inhibiting cancer cell proliferation. Furthermore, it could potentially inhibit tumor angiogenesis and metastasis by downregulating the expression of key factors like vascular endothelial growth factor (VEGF) and matrix metalloproteinases (MMPs).[7][9]

Signaling Pathway Diagram:

References

- 1. researchgate.net [researchgate.net]

- 2. Hydroxy Chalcones and Analogs with Chemopreventive Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. dovepress.com [dovepress.com]

- 5. The Antioxidant, Anti-Inflammatory, and Neuroprotective Properties of the Synthetic Chalcone Derivative AN07 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2024.sci-hub.se [2024.sci-hub.se]

- 7. Molecular Docking Compounds of Cinnamaldehyde Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide on (2E)-3-(3-hydroxyphenyl)prop-2-enal: From Biosynthesis to Synthesis and Isolation of Related Phenolic Aldehydes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (2E)-3-(3-hydroxyphenyl)prop-2-enal, a phenolic aldehyde of interest in various scientific domains. A thorough review of existing literature indicates that this specific compound is not a well-documented, abundant natural product. Consequently, this guide addresses the topic from a broader perspective, encompassing its hypothetical biosynthesis, the natural occurrence of structurally related compounds, generalized isolation protocols for phenolic aldehydes, and established chemical synthesis routes, which represent the most practical means of obtaining this compound.

Natural Occurrence and Biosynthesis

Direct evidence for the significant natural occurrence and isolation of this compound from plant sources is scarce in current scientific literature. However, hydroxycinnamaldehydes as a class are recognized as minor components of lignins, the complex polymers in plant cell walls. In certain plants with genetic modifications, specifically those deficient in the enzyme cinnamyl alcohol dehydrogenase (CAD), there can be an accumulation of hydroxycinnamaldehydes. These aldehydes can then become incorporated into the lignin structure.

The biosynthesis of this compound in plants is likely to follow the general phenylpropanoid pathway, which is responsible for the formation of a wide variety of plant secondary metabolites. A proposed biosynthetic pathway, based on known enzymatic reactions for similar compounds, is outlined below.

Hypothetical Biosynthetic Pathway

The pathway would start from the amino acid L-phenylalanine and proceed through a series of enzymatic steps to yield the target molecule.

Caption: Hypothetical biosynthetic pathway of this compound.

General Protocol for Extraction and Isolation of Phenolic Aldehydes from Plant Material

While no specific protocol for this compound exists due to its elusive nature, the following is a generalized and robust methodology for the extraction and isolation of phenolic aldehydes and other phenolic compounds from a plant matrix. This protocol is a composite of standard techniques in phytochemistry.

Experimental Protocol

1. Sample Preparation:

-

Drying: Plant material (e.g., leaves, bark, roots) should be shade-dried or lyophilized to prevent the degradation of thermolabile compounds.

-

Grinding: The dried material is ground into a fine powder to increase the surface area for efficient solvent extraction.

2. Extraction:

-

Solvent Selection: A solvent system of methanol/water or ethanol/water (e.g., 80:20 v/v) is typically effective for extracting a broad range of phenolic compounds. For less polar compounds, ethyl acetate or dichloromethane can be used.

-

Maceration: The powdered plant material is soaked in the chosen solvent (e.g., 1:10 w/v) for 24-48 hours with occasional agitation.

-

Soxhlet Extraction: For a more exhaustive extraction, a Soxhlet apparatus can be used. However, the prolonged heating may degrade some compounds.

-

Filtration and Concentration: The extract is filtered, and the solvent is removed under reduced pressure using a rotary evaporator at a temperature below 40°C.

3. Fractionation (Liquid-Liquid Partitioning):

-

The crude extract is redissolved in water and sequentially partitioned with solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate, and n-butanol) to separate compounds based on their polarity. Phenolic aldehydes are typically found in the ethyl acetate and n-butanol fractions.

4. Chromatographic Purification:

-

Column Chromatography (CC): The enriched fraction (e.g., ethyl acetate fraction) is subjected to column chromatography over silica gel or Sephadex LH-20.

-

Stationary Phase: Silica gel is commonly used for normal-phase chromatography.

-

Mobile Phase: A gradient of solvents, such as hexane-ethyl acetate or chloroform-methanol, is used to elute the compounds. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): Fractions containing the compound of interest are further purified by preparative HPLC, typically using a C18 column and a mobile phase gradient of acetonitrile and water (often with a small amount of formic acid to improve peak shape).

5. Structure Elucidation:

-

The purified compound is identified and characterized using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR; ¹H, ¹³C, COSY, HSQC, HMBC) and Mass Spectrometry (MS).

General Isolation Workflow

Caption: General workflow for the isolation of phenolic aldehydes from plant material.

Chemical Synthesis of this compound

Chemical synthesis is the most direct and reliable method for obtaining this compound. The Claisen-Schmidt condensation is a common method for synthesizing cinnamaldehyde derivatives.

Experimental Protocol for Synthesis

A specific protocol for the synthesis of 3-hydroxycinnamaldehyde has been described in the patent CN108863745A.[1]

1. Reaction Setup:

-

To a reactor, add 1221 mg of 3-hydroxybenzaldehyde.

-

Add 20 mL of acetonitrile and stir at room temperature.

-

Add 3 mL of acetaldehyde to the stirring solution.

2. Reaction Execution:

-

Stir the mixture at room temperature for 20 minutes.

-

Add 1200 mg of potassium hydroxide.

-

Continue to stir the reaction at room temperature for 2 hours.

3. Work-up and Purification:

-

After the reaction is complete, the mixture is subjected to post-treatment and purification processes (details of which would typically involve neutralization, extraction with an organic solvent, drying, and chromatography) to obtain the final product, 3-hydroxycinnamaldehyde.

Quantitative Data

As the isolation of this compound from natural sources is not a common practice, the quantitative data presented here pertains to the yields from chemical synthesis of the target compound and a closely related derivative.

| Compound | Starting Materials | Catalyst/Reagent | Solvent | Yield (%) | Reference |

| 3-hydroxycinnamaldehyde | 3-hydroxybenzaldehyde, acetaldehyde | Potassium hydroxide | Acetonitrile | 77.2 | [1] |

| (2E)-(3-hydroxy-4-methoxy) cinnamaldehyde | Isovanillin | Not specified | Not specified | 57 | US7141263B2 |

| 3-hydroxy-4-methoxycinnamaldehyde | Isovanillin, vinyl acetate | Calcium oxide | Anhydrous ethanol | 85.2 | [2] |

Disclaimer: The information provided in this technical guide is for research and informational purposes only. All laboratory work should be conducted in accordance with appropriate safety protocols.

References

(2E)-3-(3-hydroxyphenyl)prop-2-enal CAS number and chemical data

An In-Depth Technical Guide to (2E)-3-(3-hydroxyphenyl)prop-2-enal

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as 3-hydroxycinnamaldehyde, is an unsaturated aldehyde and a member of the cinnamaldehyde family. Cinnamaldehydes and their derivatives are naturally occurring compounds found in various plants and are recognized for their diverse biological activities. These activities, which include anti-inflammatory, antioxidant, and anticancer properties, make them promising candidates for further investigation in drug discovery and development. This guide provides a comprehensive overview of the chemical data, synthesis, and potential biological signaling pathways associated with this compound.

Chemical and Physical Data

The chemical and physical properties of this compound are summarized below. These data have been compiled from various chemical databases.

| Property | Value | Source |

| CAS Number | 26231-89-0 | [1] |

| Molecular Formula | C₉H₈O₂ | [1] |

| Molecular Weight | 148.16 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | 3-Hydroxycinnamaldehyde, m-Hydroxycinnamaldehyde | [1] |

| SMILES | C1=CC(=CC(=C1)O)/C=C/C=O | [1] |

| InChI | InChI=1S/C9H8O2/c10-6-2-4-8-3-1-5-9(11)7-8/h1-7,11H/b4-2+ | [1] |

| InChIKey | DCHPWNOJPJRSEA-DUXPYHPUSA-N | [1] |

| XLogP3 | 1.7 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 2 | [1] |

Experimental Protocols

Synthesis of this compound via Claisen-Schmidt Condensation

A common method for the synthesis of α,β-unsaturated aldehydes and ketones is the Claisen-Schmidt condensation.[2][3] This reaction involves the condensation of an aromatic aldehyde with an aliphatic aldehyde or ketone in the presence of a base.[2][3] For the synthesis of this compound, 3-hydroxybenzaldehyde is reacted with acetaldehyde.

Materials:

-

3-hydroxybenzaldehyde

-

Acetaldehyde

-

Acetonitrile

-

Potassium hydroxide

-

Standard laboratory glassware and purification apparatus

Procedure:

-

In a reaction vessel, dissolve 1221 mg of 3-hydroxybenzaldehyde in 20 mL of acetonitrile.

-

With stirring at room temperature, add 3 mL of acetaldehyde to the solution.

-

Continue stirring at room temperature for 20 minutes.

-

Add 1200 mg of potassium hydroxide to the reaction mixture.

-

Continue to stir the reaction at room temperature for 2 hours.

-

Upon completion of the reaction, the product, 3-hydroxycinnamaldehyde, can be isolated and purified using standard post-reaction workup and purification techniques.

This protocol has been reported to yield approximately 77.2% of the desired product.[4]

References

Spectroscopic Analysis of (2E)-3-(3-hydroxyphenyl)prop-2-enal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(2E)-3-(3-hydroxyphenyl)prop-2-enal , a derivative of cinnamaldehyde, is a molecule of interest in various fields, including medicinal chemistry and materials science. Its chemical structure, featuring a hydroxylated phenyl ring conjugated with an unsaturated aldehyde, gives rise to a unique spectroscopic signature. This guide provides an in-depth analysis of its expected spectroscopic characteristics based on Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), compiled from data on structurally similar compounds and established spectroscopic principles.

Molecular Structure and Spectroscopic Overview

The structure of this compound, with the chemical formula C₉H₈O₂ and a molecular weight of 148.16 g/mol , is foundational to its spectroscopic properties.[1] The key structural features influencing its spectra are the aromatic ring, the phenolic hydroxyl group, the α,β-unsaturated aldehyde system, and the trans configuration of the double bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals for the aldehydic, vinylic, aromatic, and phenolic protons. The chemical shifts are influenced by the electron-withdrawing effect of the carbonyl group and the electronic effects of the hydroxyl group on the aromatic ring.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aldehydic-H | 9.5 - 9.7 | Doublet | ~7-8 |

| Vinylic-H (β to C=O) | 7.4 - 7.6 | Doublet | ~15-16 |

| Vinylic-H (α to C=O) | 6.6 - 6.8 | Doublet of Doublets | ~15-16, ~7-8 |

| Aromatic-H | 6.8 - 7.3 | Multiplets | - |

| Phenolic-OH | 5.0 - 6.0 (variable) | Singlet (broad) | - |

Note: The chemical shift of the phenolic proton is highly dependent on the solvent and concentration.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the different carbon environments within the molecule.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Carbonyl-C | 190 - 195 |

| Aromatic-C (C-OH) | 155 - 160 |

| Vinylic-C (β to C=O) | 145 - 150 |

| Aromatic-C (quaternary) | 135 - 140 |

| Vinylic-C (α to C=O) | 125 - 130 |

| Aromatic-C | 110 - 130 |

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of specific functional groups based on their vibrational frequencies. For this compound, the key absorptions are from the hydroxyl, carbonyl, and alkene moieties, as well as the aromatic ring.[2][3][4][5][6]

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| O-H Stretch (Phenolic) | 3200 - 3600 | Strong, Broad |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aldehydic) | 2700 - 2850 | Medium, often two bands |

| C=O Stretch (Conjugated Aldehyde) | 1670 - 1700 | Strong |

| C=C Stretch (Alkene) | 1620 - 1650 | Medium |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Strong |

| C-O Stretch (Phenolic) | 1200 - 1260 | Strong |

| =C-H Bend (trans-Alkene) | 960 - 980 | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, aiding in its identification and structural confirmation.

| m/z | Proposed Fragment |

| 148 | [M]⁺ (Molecular Ion) |

| 147 | [M-H]⁺ |

| 131 | [M-OH]⁺ |

| 120 | [M-CO]⁺ |

| 119 | [M-CHO]⁺ |

| 91 | [C₇H₇]⁺ |

| 77 | [C₆H₅]⁺ |

Note: The fragmentation pattern is predicted based on the stability of the resulting carbocations and neutral losses.

Experimental Protocols

The following are generalized experimental protocols that can be adapted for the spectroscopic analysis of this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Use tetramethylsilane (TMS) as an internal standard (0 ppm).

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) using appropriate software.

IR Spectroscopy

-

Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, mix a small amount of the sample with dry KBr powder and press it into a thin pellet.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

Data Processing: The resulting spectrum of transmittance or absorbance versus wavenumber is analyzed to identify the characteristic absorption bands.

Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

-

Instrumentation: Employ a mass spectrometer capable of high resolution and accuracy (e.g., Q-TOF, Orbitrap).

-

Data Acquisition: Acquire the mass spectrum in the appropriate mass range to observe the molecular ion and its fragments.

-

Data Analysis: Analyze the resulting mass-to-charge ratio (m/z) peaks to determine the molecular weight and fragmentation pattern.

Workflow and Relationships

The following diagrams illustrate the logical workflow for the spectroscopic analysis and the relationship between the molecular structure and the expected spectral data.

References

- 1. This compound | C9H8O2 | CID 6538957 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. adichemistry.com [adichemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

literature review on 3-hydroxycinnamaldehyde derivatives

An In-depth Technical Guide to 3-Hydroxycinnamaldehyde Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

Introduction

3-Hydroxycinnamaldehyde and its derivatives represent a promising class of compounds derived from cinnamaldehyde, a major bioactive component of cinnamon.[1][2] These molecules have garnered significant attention from the scientific community for their broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[3][4][5][6] Their unique chemical structure, featuring an aromatic ring, a hydroxyl group, and an α,β-unsaturated aldehyde, provides a versatile scaffold for chemical modification to enhance bioactivity and develop novel therapeutic agents.[7] This technical guide provides a comprehensive literature review of 3-hydroxycinnamaldehyde derivatives, focusing on their synthesis, quantitative biological data, detailed experimental protocols, and the signaling pathways through which they exert their effects.

Synthesis of 3-Hydroxycinnamaldehyde and Its Derivatives

The synthesis of 3-hydroxycinnamaldehyde and its analogs can be achieved through various chemical reactions, most commonly involving aldol condensation or multi-step modifications of cinnamaldehyde isolated from natural sources.

1. Aldol Condensation: A primary method for synthesizing hydroxycinnamaldehydes is the Claisen-Schmidt condensation. This reaction involves the condensation of a substituted benzaldehyde with an aldehyde or ketone in the presence of a base.

-

3-Hydroxycinnamaldehyde Synthesis: This compound can be prepared by reacting 3-hydroxybenzaldehyde with acetaldehyde in the presence of a base like potassium hydroxide in a solvent such as acetonitrile.[8]

-

3-Hydroxy-4-methoxycinnamaldehyde Synthesis: This derivative is synthesized via an aldol condensation of isovanillin and vinyl acetate. A green chemistry approach utilizes calcium oxide in anhydrous ethanol, which acts as a base catalyst and removes water from the system, driving the reaction equilibrium to achieve a high yield of 85.2%.[9]

2. Semisynthesis from Cinnamaldehyde: Derivatives can also be synthesized from cinnamaldehyde, which is first purified from cinnamon bark oil. A notable example is the three-step synthesis of 2-hydroxycinnamaldehyde (HCA).[1][2]

-

Step 1: Nitration: Cinnamaldehyde is treated with nitric acid and acetic anhydride at low temperatures (0-5 °C) to produce 2-nitrocinnamaldehyde.[1][2]

-

Step 2: Reduction: The nitro group is then reduced to an amino group using iron powder and ammonium chloride in a methanol-water solution under reflux, yielding 2-aminocinnamaldehyde.[1][2]

-

Step 3: Diazotization-Hydrolysis: The amino group is converted to a hydroxyl group via a diazotization reaction with sodium nitrite and hydrochloric acid at 5 °C, followed by hydrolysis to yield the final product, 2-hydroxycinnamaldehyde.[1][2]

3. Synthesis of α,β-Unsaturated Ketone Derivatives: A series of α,β-unsaturated ketone derivatives of cinnamaldehyde can be synthesized through the Claisen-Schmidt condensation of oxygenated acetophenones with various benzaldehyde derivatives in the presence of sodium hydroxide in methanol.[4] This method allows for the creation of a library of compounds with diverse substitutions for structure-activity relationship studies.[4]

Biological Activities and Mechanisms of Action

3-Hydroxycinnamaldehyde derivatives exhibit a wide range of biological activities by modulating key cellular signaling pathways.

Anticancer Activity

Several hydroxycinnamaldehyde derivatives have demonstrated potent anticancer properties against various cancer cell lines.[10] The mechanisms often involve the induction of apoptosis, cell cycle arrest, and inhibition of critical oncogenic signaling pathways.

Inhibition of STAT3 Signaling Pathway: 2'-Hydroxycinnamaldehyde (HCA) has been identified as a direct inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3), a transcription factor that is persistently active in many cancers.[11][12]

-

Mechanism: HCA directly binds to STAT3, inhibiting its phosphorylation at tyrosine 705. This prevents STAT3 dimerization and subsequent translocation into the nucleus.[12]

-

Downstream Effects: The inhibition of STAT3 activation leads to the downregulation of its target genes, which are involved in cell proliferation (e.g., cyclin D1) and survival (e.g., Bcl-2, Bcl-xL, Mcl-1).[11] This ultimately results in G0/G1 cell cycle arrest and the induction of apoptosis in cancer cells.[11]

-

Role of ROS: HCA also induces the generation of Reactive Oxygen Species (ROS). This ROS production contributes to the inactivation of STAT3, as antioxidants can rescue the HCA-induced suppression of STAT3 phosphorylation.[11][12]

Anti-inflammatory Activity

Cinnamaldehyde and its derivatives possess significant anti-inflammatory properties, primarily through the suppression of the NF-κB signaling pathway and inflammasome activation.[3]

-

NF-κB Inhibition: These compounds can inhibit the lipopolysaccharide (LPS)-induced activation of Toll-like receptor 4 (TLR4).[3] They suppress the activation of upstream kinases such as IκB kinase (IKK) and mitogen-activated protein kinases (MAPKs), which prevents the phosphorylation and degradation of IκBα. This keeps NF-κB sequestered in the cytoplasm, preventing the transcription of pro-inflammatory cytokines like IL-1β and TNF-α.[3]

-

NLRP3 Inflammasome Inhibition: Certain derivatives have been shown to attenuate signaling pathways involved in both the priming and activation of the NLRP3 inflammasome, a key component of the innate immune system responsible for IL-1β maturation.[3]

Antimicrobial Activity

Cinnamaldehyde derivatives have emerged as potential novel antimicrobial agents, particularly against multidrug-resistant pathogens like Acinetobacter baumannii.[6][13]

-

Target and Mechanism: The primary target is the bacterial cell division protein, FtsZ. These compounds inhibit the polymerization and GTPase activity of FtsZ.[6] FtsZ is a crucial protein that forms the Z-ring at the division site, and its inhibition prevents bacterial cytokinesis, leading to a bacteriostatic effect characterized by cell filamentation.[6][13]

-

Efflux Pump Susceptibility: The antimicrobial activity of these derivatives can be significantly enhanced in the presence of an efflux pump inhibitor, suggesting that bacterial efflux pumps contribute to intrinsic resistance against these compounds.[13]

Neuroprotective Activity

Cinnamaldehyde and its derivatives exhibit protective effects against peripheral nerve degeneration (PND).[4]

-

Targeting Schwann Cells: These compounds have been shown to inhibit phenotypes associated with PND in Schwann cells, which are the primary glial cells of the peripheral nervous system.[4]

-

Interaction with TRPA1: Molecular docking studies suggest that these derivatives bind to the Transient Receptor Potential Cation Channel Subfamily A Member 1 (TRPA1).[4] TRPA1 is a chemical stress sensor involved in pain signaling and neuroinflammation, making it a potential therapeutic target for mitigating PND.[4]

Quantitative Data Summary

The biological activities of 3-hydroxycinnamaldehyde derivatives have been quantified in various studies. The tables below summarize key findings.

Table 1: Anticancer Activity of Cinnamaldehyde-Chalcone Analogues [10]

| Compound | Cancer Cell Line | IC₅₀ (µM) |

|---|---|---|

| 5n (bromoethane chalcone) | DU145 (Prostate) | 8.719 ± 1.8 |

| SKBR-3 (Breast) | 7.689 | |

| HEPG2 (Liver) | 9.380 ± 1.6 | |

| 5j (para methyl benzyl chalcone) | SKBR-3 (Breast) | 7.871 |

| 5b (2,3-dichloro benzyl chalcone) | HEPG2 (Liver) | 9.190 |

Table 2: Antimicrobial Activity of Cinnamaldehyde Analogues against A. baumannii [6]

| Compound | A. baumannii ATCC 19606 MIC (µg/mL) |

|---|---|

| 1 (Parent Compound) | 128 |

| 2 (4-Fluorophenyl) | 64 |

| 3 (4-Chlorophenyl) | 64 |

| 4 (4-Bromophenyl) | 32 |

| 5 (4-Iodophenyl) | 64 |

| 6 (4-Nitrophenyl) | 64 |

Table 3: Antioxidant and Anti-tyrosinase Activity of Hydroxycinnamoyl Derivatives [14]

| Compound | Anti-tyrosinase IC₅₀ (µM) | Antioxidant EC₅₀ (µM) |

|---|---|---|

| CE48 | 29.64 | 12.67 |

| Kojic Acid (Ref.) | 50.30 | - |

| Ascorbic Acid (Ref.) | - | 14.55 |

Detailed Experimental Protocols

This section provides methodologies for key experiments cited in the literature.

1. Synthesis of 3-Hydroxycinnamaldehyde [8]

-

Add 1221 mg of 3-hydroxybenzaldehyde to a reactor.

-

Add 20 mL of acetonitrile and stir the mixture.

-

At room temperature, add 3 mL of acetaldehyde.

-

Continue stirring at room temperature for 20 minutes.

-

Add 1200 mg of potassium hydroxide to the reaction mixture.

-

Continue stirring at room temperature for 2 hours.

-

Upon completion, the reaction mixture is subjected to post-treatment and purification processes to obtain the final compound.

2. STAT3 Inhibition and ROS Detection Assay [11][12]

-

Cell Culture and Treatment: DU145 prostate cancer cells are cultured in appropriate media. Cells are treated with varying concentrations of 2'-hydroxycinnamaldehyde (HCA) for specified time periods.

-

Western Blotting for STAT3 Phosphorylation:

-

After treatment, cells are lysed to extract total protein.

-

Protein concentrations are determined using a BCA assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated overnight with primary antibodies against phospho-STAT3 (Tyr705) and total STAT3.

-

After washing, the membrane is incubated with HRP-conjugated secondary antibodies.

-

Bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

-

Intracellular ROS Measurement:

-

Cells are treated with HCA for various time points (e.g., 30 min to 6 hours).

-

Cells are then incubated with 2',7'-dichlorodihydrofluorescein diacetate (DCF-DA), a fluorescent probe for ROS.

-

The fluorescence intensity, which is proportional to the intracellular ROS level, is measured using a flow cytometer.

-

3. Antimicrobial Susceptibility Testing (MIC Determination) [6]

-

A two-fold serial dilution of the cinnamaldehyde derivatives is prepared in a 96-well microtiter plate using Mueller-Hinton (MH) broth.

-

Acinetobacter baumannii cultures are grown to the logarithmic phase and diluted to a final concentration of approximately 5 x 10⁵ CFU/mL.

-

The bacterial suspension is added to each well of the microtiter plate.

-

Plates are incubated at 37°C for 18-24 hours.

-

The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion and Future Perspectives

3-Hydroxycinnamaldehyde and its derivatives are a versatile class of natural product-inspired compounds with significant therapeutic potential. The literature robustly supports their efficacy as anticancer, anti-inflammatory, and antimicrobial agents, with well-defined mechanisms of action that include the inhibition of key signaling pathways like STAT3 and NF-κB, and the targeting of essential bacterial proteins such as FtsZ. The synthetic accessibility of these compounds allows for extensive structure-activity relationship studies to optimize their potency, selectivity, and pharmacokinetic properties. Future research should focus on preclinical and clinical development, exploring novel drug delivery systems to improve bioavailability and target specificity.[15] The continued investigation of these promising derivatives is poised to yield novel therapeutic strategies for a range of human diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Novel Cinnamaldehyde Derivatives Inhibit Peripheral Nerve Degeneration by Targeting Schwann Cells [mdpi.com]

- 5. Cinnamaldehyde: Pharmacokinetics, anticancer properties and therapeutic potential (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Cinnamaldehyde derivatives act as antimicrobial agents against Acinetobacter baumannii through the inhibition of cell division [frontiersin.org]

- 7. Molecular Docking Compounds of Cinnamaldehyde Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CN108863745A - The preparation method of 3- hydroxycinnamaldehyde - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. Design, synthesis, and in silico docking studies of novel cinnamaldehyde–chalcone derivatives with anti-cancer potential and in vivo acute oral toxicity profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 2′‐Hydroxycinnamaldehyde inhibits proliferation and induces apoptosis via signal transducer and activator of transcription 3 inactivation and reactive oxygen species generation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 2'-Hydroxycinnamaldehyde inhibits proliferation and induces apoptosis via signal transducer and activator of transcription 3 inactivation and reactive oxygen species generation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Cinnamaldehyde derivatives act as antimicrobial agents against Acinetobacter baumannii through the inhibition of cell division - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Solubility and Stability of (2E)-3-(3-hydroxyphenyl)prop-2-enal

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information on the solubility and stability of (2E)-3-(3-hydroxyphenyl)prop-2-enal, a phenolic compound of interest in various research and development fields. Due to the limited direct experimental data for this specific molecule, this guide also incorporates data from the closely related parent compound, trans-cinnamaldehyde, to provide valuable insights.

Introduction

This compound, also known as 3-hydroxy-trans-cinnamaldehyde, belongs to the cinnamaldehyde family of compounds. The presence of a hydroxyl group on the phenyl ring is expected to influence its physicochemical properties, including solubility and stability, compared to the parent compound, trans-cinnamaldehyde. Understanding these properties is critical for its application in drug development, formulation, and other research areas.

Solubility Profile

Table 1: Solubility Data for trans-Cinnamaldehyde

| Solvent | Solubility | Temperature (°C) |

| Water | 1.42 g/L[1] | 25 |

| Alcohol | Miscible[2] | Not specified |

| Ether | Soluble | Not specified |

| Chloroform | Soluble | Not specified |

| Oils | Miscible[2] | Not specified |

Note: The data presented is for trans-cinnamaldehyde, the parent compound of this compound. It is anticipated that the solubility of this compound will exhibit similar trends.

Stability Profile

The stability of this compound is a critical parameter for its handling, storage, and formulation. As a phenolic aldehyde, it is susceptible to degradation under various conditions, including exposure to light, heat, oxygen, and certain pH environments.

General Stability Considerations

Phenolic compounds are known to be sensitive to oxidative degradation, which can be accelerated by factors such as elevated temperature and exposure to light. The aldehyde group in cinnamaldehyde derivatives is also prone to oxidation, potentially forming the corresponding carboxylic acid.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a compound. These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing.

Table 2: Recommended Conditions for Forced Degradation Studies

| Stress Condition | Typical Reagents and Conditions |

| Acid Hydrolysis | 0.1 M - 1 M HCl, room temperature to 80°C |

| Base Hydrolysis | 0.1 M - 1 M NaOH, room temperature to 80°C |

| Oxidation | 3% - 30% H₂O₂, room temperature |

| Thermal Degradation | 40°C - 80°C, in solid state and in solution |

| Photostability | Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter |

Experimental Protocols

Solubility Determination: Shake-Flask Method

A standard method for determining the equilibrium solubility of a compound is the shake-flask method.

Protocol:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed container.

-

Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After reaching equilibrium, allow the undissolved solid to settle.

-

Carefully withdraw a sample from the supernatant and filter it to remove any undissolved particles.

-

Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

Stability Indicating HPLC Method

A stability-indicating HPLC method is crucial for separating the intact drug from its degradation products.

Typical HPLC Parameters:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at a wavelength determined by the UV spectrum of the compound (e.g., around 280-320 nm for cinnamaldehyde derivatives).

-

Temperature: 25-30°C.

Forced Degradation Study Protocol

Protocol:

-

Prepare solutions of this compound in the respective stress media (acid, base, oxidizing agent, and water for thermal and photolytic studies).

-

Expose the solutions to the specified stress conditions for a defined period.

-

At various time points, withdraw samples and neutralize them if necessary.

-

Dilute the samples to an appropriate concentration with the mobile phase.

-

Analyze the samples using the validated stability-indicating HPLC method.

-

Monitor the decrease in the peak area of the parent compound and the formation of degradation products.

Conclusion

While direct experimental data on the solubility and stability of this compound is limited, this guide provides a framework for understanding its likely physicochemical properties based on data from its parent compound, trans-cinnamaldehyde, and general principles of phenolic chemistry. The provided experimental protocols offer a starting point for researchers to generate specific data for this compound, which is essential for its successful application in research and development. Further studies are warranted to establish a comprehensive solubility and stability profile for this compound.

References

An In-depth Technical Guide to the Structural Analogs and Derivatives of (2E)-3-(3-hydroxyphenyl)prop-2-enal: Synthesis, Biological Activity, and Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2E)-3-(3-hydroxyphenyl)prop-2-enal, a hydroxylated derivative of cinnamaldehyde, belongs to a class of compounds that has garnered significant interest in medicinal chemistry. This technical guide provides a comprehensive overview of the structural analogs and derivatives of this compound, with a focus on their synthesis, biological activities, and underlying molecular mechanisms. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development, offering detailed experimental protocols and a summary of quantitative data to facilitate further investigation and application of these promising compounds.

Introduction

Cinnamaldehyde and its derivatives are naturally occurring compounds found in the bark of cinnamon trees and have been utilized for centuries in traditional medicine. The introduction of a hydroxyl group on the phenyl ring, as seen in this compound, can significantly modulate the compound's physicochemical properties and biological activities. These modifications have led to the exploration of a wide array of structural analogs with enhanced therapeutic potential.

The core structure, an α,β-unsaturated aldehyde, is a key pharmacophore that contributes to the diverse biological effects observed in this class of compounds. These activities include, but are not limited to, antioxidant, anti-inflammatory, antimicrobial, and anticancer effects. This guide will delve into the synthetic strategies for modifying this core structure, present quantitative data on the biological efficacy of these derivatives, and elucidate the signaling pathways through which they exert their effects.

Structural Analogs and Derivatives

The structural backbone of this compound offers multiple sites for chemical modification, leading to a diverse library of analogs. Key classes of derivatives include:

-

Hydroxycinnamic Acids and Their Esters: Compounds such as ferulic acid, caffeic acid, and p-coumaric acid are closely related structural analogs. Esterification of the carboxylic acid group can enhance lipophilicity and cellular uptake.

-

Chalcones: These compounds are characterized by two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system. Cinnamaldehyde derivatives are key precursors in the synthesis of various chalcones.

-

Cinnamaldehyde-based Amides: Modification of the aldehyde group to form amide linkages has been explored to improve stability and biological activity.

-

Ring-Substituted Analogs: Further substitution on the phenyl ring with various functional groups (e.g., methoxy, ethoxy, nitro) can fine-tune the electronic and steric properties of the molecule, impacting its interaction with biological targets.

Quantitative Biological Data

The following tables summarize the quantitative biological activities of various structural analogs and derivatives of this compound. This data is crucial for structure-activity relationship (SAR) studies and for the selection of lead compounds for further development.

Table 1: In Vitro Anticancer Activity of Cinnamaldehyde Analogs

| Compound | Cell Line | Assay | IC50 (µM) | Reference |

| (E)-3-(2,3-dihydrobenzo[b][1]dioxin-6-yl)acrylaldehyde (CAD-6) | A375 (Melanoma) | MTT | 0.58 | [2] |

| (E)-3-(2,3-dihydrobenzo[b][1]dioxin-6-yl)acrylaldehyde (CAD-6) | A875 (Melanoma) | MTT | 0.65 | [2] |

| (E)-3-(2,3-dihydrobenzo[b][1]dioxin-6-yl)acrylaldehyde (CAD-6) | SK-MEL-1 (Melanoma) | MTT | 0.82 | [2] |

| Cinnamaldehyde-based Chalcone (3e) | Caco-2 (Colon) | MTT | 32.19 ± 3.92 | [3] |

| 1,3,5-triazine linked chalcone (17) | A549 (Lung) | Not Specified | 24.5 | [4] |

| 1,3,5-triazine linked chalcone (18) | A549 (Lung) | Not Specified | 17 | [4] |

| Quercetin-DHA Ester | HCT116 (Colon) | Crystal Violet | 22.4 (Compound 1) | [5] |

| Quercetin-DHA Ester | HCT116 (Colon) | Crystal Violet | 0.34 (Compound 2) | [5] |

Table 2: Antioxidant Activity of Cinnamaldehyde Derivatives

| Compound | Assay | IC50 (µg/mL) | Reference |

| Cinnamaldehyde | DPPH | 95.38 | [6] |

| Cinnamic acid | DPPH | 38.52 | [6] |

| Methyl cinnamate | DPPH | 40.76 | [6][7] |

| Cinnamyl alcohol | DPPH | 21.45 | [6] |

| (E)-1-(2-hydroxyphenyl)-3-(4-hydroxyphenyl) prop-2-en-1-one | DPPH | 8.22 | [4] |

| (E)-1-(2-hydroxyphenyl)-3-(4-methoxyphenyl) prop-2-en-1-one | DPPH | 6.89 | [4] |

| (E)-3-(3, 4-dimethoxyphenyl)-1-(2-hydroxyphenyl) prop-2-en-1-one | DPPH | 3.39 | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide, enabling researchers to replicate and build upon existing findings.

Synthesis of 2'-Hydroxycinnamaldehyde from Cinnamaldehyde

This protocol describes a three-step synthesis to introduce a hydroxyl group at the 2' position of the phenyl ring of cinnamaldehyde.

Step 1: Nitration of Cinnamaldehyde to 2-Nitrocinnamaldehyde

-

To a solution of cinnamaldehyde in acetic anhydride, slowly add a mixture of nitric acid and glacial acetic acid at 0-5 °C with constant stirring.

-

Allow the reaction to proceed for 3-4 hours at the same temperature.

-

Let the mixture warm to room temperature and stand for 48 hours.

-

Cautiously add 20% hydrochloric acid to the cooled solution until a precipitate begins to form.

-

Cool the mixture in an ice bath to complete the precipitation.

-

Collect the yellow needles of 2-nitrocinnamaldehyde by filtration and dry in the air.

Step 2: Reduction of 2-Nitrocinnamaldehyde to 2-Aminocinnamaldehyde

-

Reflux a mixture of 2-nitrocinnamaldehyde, iron powder, and ammonium chloride in a methanol-water solution.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the iron catalyst.

-

Evaporate the solvent to obtain 2-aminocinnamaldehyde.

Step 3: Diazotization-Hydrolysis of 2-Aminocinnamaldehyde to 2'-Hydroxycinnamaldehyde

-

Dissolve 2-aminocinnamaldehyde in a solution of sulfuric acid.

-

Cool the solution to 5 °C and add a solution of sodium nitrite dropwise.

-

Stir the reaction mixture at 5 °C for a specified time.

-

Heat the mixture to induce hydrolysis of the diazonium salt.

-

Extract the product with a suitable organic solvent.

-

Purify the 2'-hydroxycinnamaldehyde by column chromatography.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[8][9][10][11]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

-

MTT Addition: After the treatment period, add MTT solution (typically 0.5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[8][10]

-

Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to each well to dissolve the purple formazan crystals.[8][9]

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[11]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting the percentage of cell viability against the compound concentration.

In Vitro Antioxidant Activity: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the free radical scavenging activity of compounds.[1][12][13][14]

-

Reagent Preparation: Prepare a stock solution of DPPH in methanol or ethanol (e.g., 0.1 mM).[12][13] Prepare serial dilutions of the test compounds and a standard antioxidant (e.g., ascorbic acid).

-

Reaction Mixture: In a 96-well plate or test tubes, mix the test compound dilutions with the DPPH solution.[1][12]

-

Incubation: Incubate the reaction mixtures in the dark at room temperature for a specific period (e.g., 30 minutes).[1][12]

-

Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.[1][13]

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [ (A_control - A_sample) / A_control ] * 100 Where A_control is the absorbance of the DPPH solution without the test compound, and A_sample is the absorbance of the DPPH solution with the test compound.

-

IC50 Determination: The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the compound concentration.

Western Blot Analysis for NF-κB Signaling Pathway

Western blotting is used to detect specific proteins in a sample and can be employed to assess the activation of the NF-κB signaling pathway.[15][16][17][18]

-

Cell Lysis and Protein Quantification: Treat cells with the test compound and/or a stimulant (e.g., TNF-α) to activate the NF-κB pathway. Lyse the cells to extract total protein or perform cellular fractionation to separate cytoplasmic and nuclear proteins.[15][16] Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-p65, total p65, IκBα, and a loading control like β-actin or Lamin B1).[17]

-

Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities to determine the relative protein expression levels. An increase in nuclear p65 and a decrease in cytoplasmic IκBα indicate NF-κB activation.[17]

Signaling Pathways and Mechanisms of Action

The biological activities of this compound and its derivatives are mediated through the modulation of various intracellular signaling pathways. Understanding these mechanisms is crucial for rational drug design and development.

Anti-inflammatory and Anticancer Signaling

A key mechanism of action for many cinnamaldehyde derivatives is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[15] Upon stimulation by pro-inflammatory cytokines or other stress signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and proteasomal degradation.[15] This allows the NF-κB dimer (typically p65/p50) to translocate to the nucleus and activate the transcription of genes involved in inflammation, cell survival, and proliferation.[15] Cinnamaldehyde and its analogs have been shown to inhibit this pathway, often by suppressing IκBα phosphorylation and degradation.[19]